molecular formula C12H8ClNO3 B6386545 2-Chloro-5-(4-hydroxyphenyl)nicotinic acid, 95% CAS No. 1258625-22-7

2-Chloro-5-(4-hydroxyphenyl)nicotinic acid, 95%

Cat. No. B6386545
CAS RN: 1258625-22-7
M. Wt: 249.65 g/mol
InChI Key: NOIBRNDVJJYGQP-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-hydroxyphenyl)nicotinic acid, or 2C5HPN, is an organic compound that has been studied in the scientific community for its potential applications in laboratory experiments and research. It is a member of the nicotinic acid family, which includes compounds such as niacin and nicotinamide. This compound has been studied for its potential to act as an inhibitor of enzymes, as well as for its potential to be used as a fluorescent dye for imaging and analysis.

Scientific Research Applications

2C5HPN has been studied for its potential to act as an inhibitor of enzymes, such as tyrosinase and monoamine oxidase. It has also been studied for its potential use as a fluorescent dye for imaging and analysis. Additionally, it has been studied for its potential to be used in the synthesis of other compounds, such as esters and amides.

Mechanism of Action

2C5HPN has been studied for its potential to act as an inhibitor of enzymes. It is believed that the compound binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting the enzyme’s activity. Additionally, it has been studied for its potential to act as a fluorescent dye, as it is believed that the compound can bind to certain molecules and emit a fluorescent signal.
Biochemical and Physiological Effects
2C5HPN has been studied for its potential to act as an inhibitor of enzymes. Inhibition of certain enzymes can lead to a variety of biochemical and physiological effects, such as changes in metabolism and hormone levels. Additionally, the compound has been studied for its potential to act as a fluorescent dye, and the fluorescent signal can be used to study the biochemical and physiological effects of certain molecules.

Advantages and Limitations for Lab Experiments

2C5HPN has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it has a high purity of 95%, which makes it ideal for use in experiments. However, there are some limitations to consider. The compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound is sensitive to light and heat, which can affect its stability and performance in experiments.

Future Directions

The potential applications of 2C5HPN are still being explored, and there are many potential future directions for research. One potential direction is to study the compound’s potential to act as an inhibitor of other enzymes. Additionally, the compound could be studied for its potential to be used as a fluorescent dye for imaging and analysis. Furthermore, the compound could be studied for its potential to be used in the synthesis of other compounds, such as esters and amides. Finally, the compound could be studied for its potential to be used in drug development and drug delivery.

Synthesis Methods

2C5HPN is synthesized by the condensation of 4-hydroxybenzaldehyde and 2-chloronicotinic acid in the presence of an acid catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, and the reaction temperature is typically around 100°C. The reaction is typically complete in 1-2 hours and yields a product with a purity of 95%.

properties

IUPAC Name

2-chloro-5-(4-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-11-10(12(16)17)5-8(6-14-11)7-1-3-9(15)4-2-7/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIBRNDVJJYGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686974
Record name 2-Chloro-5-(4-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-hydroxyphenyl)pyridine-3-carboxylic acid

CAS RN

1258625-22-7
Record name 2-Chloro-5-(4-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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